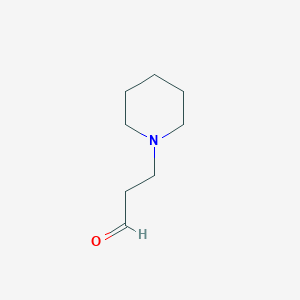

1-Piperidinepropanal

CAS No.:

Cat. No.: VC2472481

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO |

|---|---|

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | 3-piperidin-1-ylpropanal |

| Standard InChI | InChI=1S/C8H15NO/c10-8-4-7-9-5-2-1-3-6-9/h8H,1-7H2 |

| Standard InChI Key | IKXXJTNYNATSSQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CCC=O |

Introduction

| Property | 1-Piperidinepropanol (For Comparison) | 1-Piperidinepropanal (Estimated) |

|---|---|---|

| Molecular Formula | C₈H₁₇NO | C₈H₁₅NO |

| Molecular Weight | 143.227 g/mol | 141.21 g/mol (estimated) |

| Functional Group | Alcohol (-OH) | Aldehyde (-CHO) |

| Physical State | Liquid | Likely liquid at room temperature |

| Appearance | Colorless to light yellow | Data not available |

The key structural difference between these compounds is the terminal functional group, with 1-Piperidinepropanol having a hydroxyl group (-OH) and 1-Piperidinepropanal having an aldehyde group (-CHO) .

Reactivity Profile

The presence of both a tertiary amine (piperidine) and an aldehyde functional group would confer unique reactivity patterns to 1-Piperidinepropanal.

Predicted Reactivity

1-Piperidinepropanal would likely exhibit:

-

Typical aldehyde reactions including:

-

Nucleophilic addition reactions

-

Aldol condensations

-

Reduction to the corresponding alcohol (1-Piperidinepropanol)

-

Oxidation to the corresponding carboxylic acid

-

-

Amine-related reactivity:

-

Potential for quaternization at the nitrogen

-

Base-catalyzed reactions

-

Coordination with Lewis acids

-

The proximity of the amine and aldehyde groups may also allow for intramolecular reactions under specific conditions.

Related Compounds and Applications

The piperidine structural motif is present in numerous natural alkaloids and pharmaceutical compounds, suggesting potential applications for 1-Piperidinepropanal in similar contexts.

Pharmaceutical Relevance

Related piperidine compounds have been utilized in the synthesis of:

-

Histamine H3 receptor antagonists

-

Protein lysine methyltransferase G9a inhibitors

-

Serotonin-4 receptor antagonists

Role in Synthetic Pathways

The closely related compound 1-Piperidinepropanol has been documented as a reactant in:

1-Piperidinepropanal, with its aldehyde functionality, would offer different synthetic opportunities while maintaining the basic piperidine scaffold.

| Spectroscopic Method | Expected Characteristic Features |

|---|---|

| Infrared (IR) | Strong C=O stretch (~1720-1740 cm⁻¹), C-N stretching, C-H stretching |

| ¹H NMR | Aldehyde proton signal (~9.5-10 ppm), piperidine ring protons (~1.4-3.5 ppm), methylene protons adjacent to nitrogen and aldehyde group |

| ¹³C NMR | Aldehyde carbon signal (~190-200 ppm), piperidine ring carbons, methylene carbons of the propyl chain |

| Mass Spectrometry | Molecular ion peak at m/z 141, fragmentation patterns involving loss of the aldehyde group and piperidine ring cleavage |

1-Piperidinepropanal would likely have similar hazard profiles, with potentially increased reactivity due to the aldehyde group.

Research Applications and Future Directions

The unique combination of piperidine and aldehyde functionalities in 1-Piperidinepropanal positions it as a potentially valuable building block in organic synthesis.

Research Gaps

The apparent limited documentation specifically on 1-Piperidinepropanal suggests several research opportunities:

-

Comprehensive characterization of physical and chemical properties

-

Development of efficient synthetic routes

-

Exploration of reactivity patterns and selectivity

-

Investigation of biological activities and pharmaceutical applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume